1-(3-Bromopyridin-4-yl)ethanol
Overview
Description
“1-(3-Bromopyridin-4-yl)ethanol” is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a liquid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an ethanol group at the 3rd position of the ring, with a bromine atom also attached to the ring .Physical and Chemical Properties Analysis
“this compound” is a liquid in its physical form . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Chemical Synthesis and Reactions :
- 1-(3-Bromopyridin-4-yl)ethanol is involved in the formation of pyridylcarbene intermediates in chemical reactions (Abarca, Ballesteros, & Blanco, 2006).
- It is used in chiral pyridyl alcohol-promoted reactions for synthesizing optically active propanols and ethanol derivatives (Ishizaki & Hoshino, 1994).
Material Science and Coordination Chemistry :
- The compound is part of novel efficiency chemosensors for selective detection, such as in the case of Eu3+ ions, which has applications in environmental and medicinal detection (Qiu, 2012).
- It is involved in the synthesis of coordination polymers and complexes, which have diverse applications in magnetism and material science (Liu, Zhang, & Zhu, 2009).
Pharmaceutical and Biomedical Research :
- This compound has been used in the resolution of certain chemicals that serve as intermediates in the synthesis of pharmacologically active agents (Conde et al., 1998).
- It is also relevant in the preparation of high-purity enantiomers of related compounds for pharmaceutical applications (Orrenius et al., 1994).
Polymer Science :
- The compound is involved in the atom transfer radical dispersion polymerization process, which is significant in the field of polymer chemistry (Wan & Pan, 2007).
Properties
IUPAC Name |
1-(3-bromopyridin-4-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVWTMPHSNWFEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=NC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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